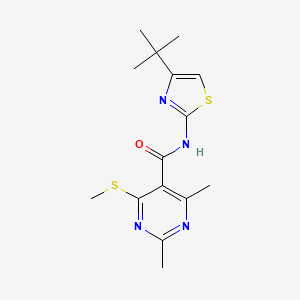

N-(4-Tert-butyl-1,3-thiazol-2-yl)-2,4-dimethyl-6-methylsulfanylpyrimidine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

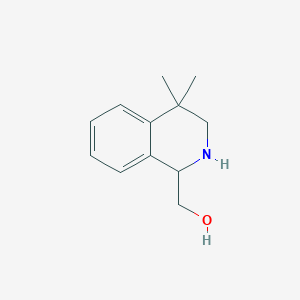

The compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . It also contains a pyrimidine ring, which is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecular structure of such compounds typically involves multiple ring structures, including a thiazole ring and a pyrimidine ring . These rings are likely connected by a carbon chain, which may also bear additional functional groups .Chemical Reactions Analysis

Thiazole and pyrimidine rings are both aromatic and hence relatively stable. They can undergo electrophilic substitution reactions. The presence of functional groups like amides and sulfanyl could potentially make the compound reactive towards certain reagents .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors like the presence and position of functional groups, the overall size and shape of the molecule, and the specific arrangement of atoms would all play a role .Scientific Research Applications

Synthetic Chemistry Applications

The synthesis and reactivity of substituted pyridines and pyrimidines have been extensively studied, showcasing methods for functionalizing these heterocycles to create useful intermediates for further chemical synthesis. For example, Bonnet et al. (2001) detailed reactions of magnesiated bases with substituted pyridines, leading to deprotonation or 1,4-addition, highlighting versatile approaches for synthesizing substituted pyridines with potential applications in designing related compounds (Bonnet et al., 2001). Similarly, Ji (2006) focused on the synthesis and crystal structure analysis of a pyrimidine derivative, illustrating the utility of these methods in understanding the structural aspects of pyrimidine-based compounds (Ji, 2006).

Biological and Pharmaceutical Research

Related compounds have demonstrated significant biological activities, including antitumor, antimicrobial, and enzyme inhibition effects. Lombardo et al. (2004) discovered dual Src/Abl kinase inhibitors with potent antitumor activity in preclinical assays, showcasing the therapeutic potential of pyrimidine derivatives in oncology (Lombardo et al., 2004). Castelino et al. (2014) synthesized novel thiadiazolotriazin-4-ones and evaluated their mosquito-larvicidal and antibacterial properties, indicating the usefulness of such compounds in developing new agents for public health applications (Castelino et al., 2014).

Material Science and Electrochemistry

In material science, the synthesis of polymers and electrochromic materials derived from pyrimidine and related heterocycles has been explored. For instance, Hsiao et al. (2013) investigated the synthesis and electrochromic properties of polyamides having pendent carbazole groups, demonstrating the applicability of these materials in developing advanced electrochromic devices (Hsiao et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dimethyl-6-methylsulfanylpyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4OS2/c1-8-11(13(21-6)17-9(2)16-8)12(20)19-14-18-10(7-22-14)15(3,4)5/h7H,1-6H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLKPUQOPJXAFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)SC)C(=O)NC2=NC(=CS2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B2842027.png)

![2-(4-fluorophenyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2842029.png)

![4-ethoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2842031.png)

![1-[4-methyl-2-(pyrrolidin-1-yl)quinolin-3-yl]ethan-1-one](/img/structure/B2842034.png)

![4-allyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2842038.png)

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2842042.png)

![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2842044.png)

![N-(4-acetylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2842045.png)